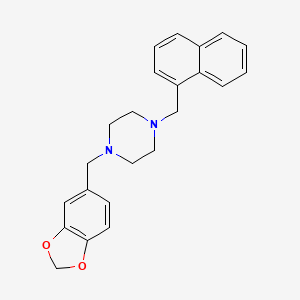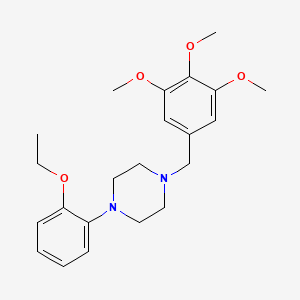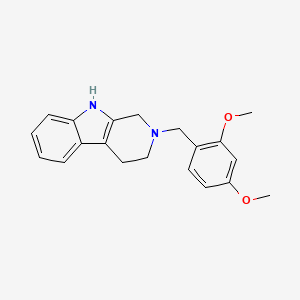![molecular formula C20H22ClN5S B3453035 5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3453035.png)
5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest among researchers. A common method for the synthesis of 1,2,4-triazole derivatives involves the reaction of a primary amine, a carbonyl compound, and a hydrazine . The specific synthesis process for “5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of triazoles generally consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “this compound” would need to be determined through techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as versatile intermediates in the synthesis of many complex organic compounds . The specific chemical reactions involving “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For triazoles, these properties can vary widely depending on the specific substituents present in the molecule . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Mecanismo De Acción
The mechanism of action of triazole derivatives often involves binding in the biological system with a variety of enzymes and receptors . The specific mechanism of action of “5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is not available in the literature I have access to.
Direcciones Futuras
Given the versatile biological activities of triazoles and piperazines, there is ongoing interest in the development of new derivatives of these compounds for potential therapeutic applications . Future research could involve the synthesis and evaluation of “5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” and related compounds for various biological activities.
Propiedades
IUPAC Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5S/c21-16-6-8-17(9-7-16)25-14-12-24(13-15-25)11-10-19-22-23-20(27)26(19)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNLERXKUMWQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=NNC(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B3452959.png)


![1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3452980.png)

![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3452996.png)
![2-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3453004.png)

![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-thienylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3453016.png)

![N-[1-(anilinocarbonyl)-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B3453043.png)
![4-[(4-methylphenyl)sulfonyl]-4'-nitrobiphenyl](/img/structure/B3453051.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B3453054.png)
